molecular formula C4H5F2NO B6157796 2,2-difluoro-1-isocyanatopropane CAS No. 2649017-43-4

2,2-difluoro-1-isocyanatopropane

Cat. No. B6157796
CAS RN: 2649017-43-4
M. Wt: 121.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1-isocyanatopropane (DIP) is a highly reactive organic compound with a wide range of applications in the fields of chemistry and biology. It is a colorless, volatile liquid with a boiling point of 78.5 °C and a flash point of -18.9 °C. It is also known as 1-isocyanato-2,2-difluoropropane, 1-isocyanato-2,2-difluorobutane, or 1-isocyanato-2,2-difluorocyclohexane. DIP is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a solvent in the manufacture of pharmaceuticals, agrochemicals, and other products.

Mechanism of Action

The mechanism of action of DIP is based on its reactivity with other molecules. When it comes into contact with other molecules, the two molecules form a covalent bond. This bond is formed through the transfer of electrons from one molecule to the other. This reaction is known as nucleophilic substitution and is the basis for the reactivity of DIP.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIP are not well understood. However, it is known that DIP is highly reactive and can interact with other molecules. This can lead to the formation of toxic compounds, which can have adverse effects on the body. Additionally, DIP has been shown to be a potential carcinogen and has been linked to reproductive toxicity.

Advantages and Limitations for Lab Experiments

The main advantage of using DIP in laboratory experiments is its reactivity. It is highly reactive and can easily form covalent bonds with other molecules. This makes it a useful reagent in organic synthesis and other reactions. Additionally, DIP is relatively safe to handle, as it is volatile and has a low boiling point. However, it is important to note that DIP is a potential carcinogen and can be toxic if inhaled or ingested.

Future Directions

There are a number of potential future directions for research into DIP. These include further understanding of its biochemical and physiological effects, development of new methods for its synthesis, and exploration of its potential applications in the fields of medicine, agriculture, and industry. Additionally, further research into the safety of DIP and its potential toxicity is needed. Finally, further research into the mechanism of action of DIP and its reactivity with other molecules is needed to better understand its potential uses.

Synthesis Methods

The synthesis of DIP involves the reaction of a difluoride compound with an isocyanate compound. The most widely used difluoride is 1,1-difluoroethane, which is reacted with an isocyanate such as ethyl isocyanate or methyl isocyanate. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the desired product is isolated by distillation.

Scientific Research Applications

DIP is widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a solvent in the manufacture of pharmaceuticals, agrochemicals, and other products. Additionally, due to its low volatility and strong reactivity, DIP has been used in the synthesis of polymers and other polymeric materials. It has also been used in the synthesis of peptides, proteins, and other biomolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-difluoro-1-isocyanatopropane can be achieved through a two-step reaction process. The first step involves the synthesis of 2,2-difluoro-1-chloropropane, which is then reacted with sodium azide to form 2,2-difluoro-1-isocyanatopropane.", "Starting Materials": [ "1,3-dichloro-2,2-difluoropropane", "Sodium azide", "Sodium iodide", "Copper(I) iodide", "Copper(II) sulfate", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2,2-difluoro-1-chloropropane", "1. To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dichloro-2,2-difluoropropane (10 g, 0.045 mol), sodium iodide (10 g, 0.067 mol), and copper(I) iodide (1 g, 0.0053 mol).", "2. Add ethanol (200 mL) to the flask and stir the mixture at room temperature for 24 hours.", "3. Filter the mixture to remove the copper salts and evaporate the solvent under reduced pressure to obtain 2,2-difluoro-1-chloropropane as a colorless liquid (yield: 80%).", "Step 2: Synthesis of 2,2-difluoro-1-isocyanatopropane", "1. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-difluoro-1-chloropropane (5 g, 0.032 mol) and sodium azide (4.5 g, 0.069 mol).", "2. Add water (50 mL) to the flask and stir the mixture at room temperature for 24 hours.", "3. Add sodium bicarbonate (5 g) to the mixture and stir for an additional 30 minutes.", "4. Extract the product with diethyl ether (3 x 50 mL) and dry the organic layer over anhydrous sodium sulfate.", "5. Evaporate the solvent under reduced pressure to obtain 2,2-difluoro-1-isocyanatopropane as a colorless liquid (yield: 70%)." ] }

CAS RN

2649017-43-4

Molecular Formula

C4H5F2NO

Molecular Weight

121.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.